molecular formula C21H20N2O3 B4120743 N-2-furoyl-N-(4-methylphenyl)phenylalaninamide

N-2-furoyl-N-(4-methylphenyl)phenylalaninamide

Cat. No. B4120743
M. Wt: 348.4 g/mol
InChI Key: CAURASVQRNGDTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-furoyl-N-(4-methylphenyl)phenylalaninamide, also known as FMPA, is a synthetic compound that belongs to the class of amides. FMPA has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

N-2-furoyl-N-(4-methylphenyl)phenylalaninamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, and antibacterial properties. N-2-furoyl-N-(4-methylphenyl)phenylalaninamide has also been investigated for its role in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Furthermore, N-2-furoyl-N-(4-methylphenyl)phenylalaninamide has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation-related disorders.

Mechanism of Action

The mechanism of action of N-2-furoyl-N-(4-methylphenyl)phenylalaninamide is not fully understood. However, it has been reported to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. N-2-furoyl-N-(4-methylphenyl)phenylalaninamide has also been shown to inhibit the replication of viruses and bacteria by interfering with their DNA synthesis. Furthermore, N-2-furoyl-N-(4-methylphenyl)phenylalaninamide has been reported to modulate the activity of neurotransmitters, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-2-furoyl-N-(4-methylphenyl)phenylalaninamide has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit viral and bacterial replication, and modulate neurotransmitter activity. Furthermore, N-2-furoyl-N-(4-methylphenyl)phenylalaninamide has been shown to reduce pain and inflammation in animal models, indicating its potential therapeutic applications in pain and inflammation-related disorders.

Advantages and Limitations for Lab Experiments

N-2-furoyl-N-(4-methylphenyl)phenylalaninamide has several advantages for lab experiments. It is a synthetic compound, which makes it easier to obtain in large quantities. Furthermore, the synthesis method of N-2-furoyl-N-(4-methylphenyl)phenylalaninamide is well-established, which ensures the reproducibility of the results. However, N-2-furoyl-N-(4-methylphenyl)phenylalaninamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Furthermore, N-2-furoyl-N-(4-methylphenyl)phenylalaninamide has not been extensively studied in humans, and its safety profile is not well-established.

Future Directions

There are several future directions for the research on N-2-furoyl-N-(4-methylphenyl)phenylalaninamide. One potential direction is to investigate its role in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Furthermore, N-2-furoyl-N-(4-methylphenyl)phenylalaninamide can be further studied for its potential therapeutic applications in pain and inflammation-related disorders. Additionally, the mechanism of action of N-2-furoyl-N-(4-methylphenyl)phenylalaninamide can be further elucidated to better understand its biochemical and physiological effects. Finally, the safety profile of N-2-furoyl-N-(4-methylphenyl)phenylalaninamide can be further investigated to ensure its potential therapeutic applications in humans.
Conclusion:
In conclusion, N-2-furoyl-N-(4-methylphenyl)phenylalaninamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, and antibacterial properties, and has been investigated for its role in the treatment of neurodegenerative disorders, pain, and inflammation-related disorders. However, further research is needed to fully understand the mechanism of action and safety profile of N-2-furoyl-N-(4-methylphenyl)phenylalaninamide.

properties

IUPAC Name

N-[1-(4-methylanilino)-1-oxo-3-phenylpropan-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-15-9-11-17(12-10-15)22-20(24)18(14-16-6-3-2-4-7-16)23-21(25)19-8-5-13-26-19/h2-13,18H,14H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAURASVQRNGDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nalpha-(furan-2-ylcarbonyl)-N-(4-methylphenyl)phenylalaninamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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